N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a thiazole ring substituted with a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 3-methyl-2-aminopyridine with a thiazole derivative. One common method involves the use of 2-bromo-1,3-thiazole-4-carboxylic acid, which reacts with 3-methyl-2-aminopyridine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the carboxamide group.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are involved in pain and inflammation pathways . The binding mode and selectivity of these interactions are influenced by the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the thiazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific rings and substituents present.
Uniqueness
N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is unique due to the combination of the pyridine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, enhancing its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-3-2-4-11-9(7)13-10(14)8-5-15-6-12-8/h2-6H,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHNEGONDGXLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.